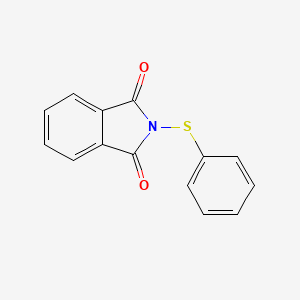

N-(Phenylthio)phthalimide

Description

Significance of Sulfur-Containing Compounds in Modern Organic Synthesis and Related Fields

Sulfur-containing compounds are of profound importance in a multitude of scientific disciplines, including organic synthesis, medicinal chemistry, and materials science. numberanalytics.combeilstein-journals.org The unique properties of sulfur, an element in the chalcogen group, allow it to form a wide variety of functional groups, such as thiols, thioethers, disulfides, sulfoxides, sulfones, and various heterocycles like thiophenes and thiazoles. numberanalytics.comwikipedia.org This versatility makes organosulfur compounds integral to both biological systems and synthetic applications. numberanalytics.comwikipedia.org

In nature, sulfur is essential for life, being a key component of the amino acids cysteine and methionine, as well as vital biomolecules like the antibiotic penicillin. wikipedia.org The disulfide bonds (R−S−S−R) formed from cysteine residues are crucial for the proper folding and structural stability of many proteins. wikipedia.org

In the realm of modern organic synthesis, the diverse reactivity of sulfur-containing compounds makes them valuable as synthetic intermediates for constructing complex molecular architectures. numberanalytics.comthermofisher.com They are extensively used in the research and development of pharmaceuticals, agricultural chemicals, and property-enhancing additives. thermofisher.com For instance, many approved drugs contain sulfur, with sulfonamides, thioethers, and sulfones being common structural motifs. nih.gov The development of new methods to form carbon-sulfur (C–S) bonds is a significant focus of contemporary chemical research, driven by the utility of aryl sulfides as functional materials and key intermediates in drug discovery. beilstein-journals.org Furthermore, sulfur-based materials have found applications in materials science, contributing to the development of new materials with unique optical and conductive properties. numberanalytics.com

N-(Phenylthio)phthalimide as a Versatile Electrophilic Sulfur Source

Among the various reagents developed for the introduction of sulfur into organic molecules, this compound has emerged as a particularly versatile and widely used electrophilic sulfur source. beilstein-journals.orgenamine.net It is a mild, bench-stable, and crystalline solid, which makes it safer and easier to handle compared to traditional sulfenylating agents like foul-smelling thiols or unstable sulfenyl halides. enamine.netbeilstein-journals.org

This compound serves as an efficient reagent for transferring a phenylthio (PhS-) group to a wide range of nucleophiles. enamine.netnih.gov Its reactivity has been harnessed in numerous organic transformations, including:

Sulfenylation of Carbonyl Compounds : It is used for the α-sulfenylation of ketones, aldehydes, and their derivatives. nih.govrsc.org For example, it reacts with chalcones in a catalyst-free, chemoselective α-sulfenylation process. rsc.org It has also been employed in the enantioselective α-sulfenylation of aldehydes and ketones using organocatalysts. acs.org

Reactions with Organometallic Reagents : It reacts with Grignard or organolithium reagents to synthesize mixed sulfides. enamine.net

Reactions with Amines and Thiols : The reagent smoothly reacts with amines to form sulfenylamines and with thiols to produce disulfides. enamine.net

Electrophilic Cyclization : In the presence of an acid catalyst, it can participate in the electrophilic cyclization of unsaturated systems, such as the conversion of allylic amides to oxazoline (B21484) scaffolds. beilstein-journals.org

C-H Functionalization : Palladium-catalyzed reactions using N-(thioaryl)phthalimides have been developed for the direct thiolation of aryl C-H bonds. beilstein-journals.orgresearchgate.net

The utility of this compound is further demonstrated in its application for synthesizing key intermediates for natural product synthesis and for the functionalization of heterocycles like indoles. enamine.netrsc.org Its broad applicability and favorable physical properties have established it as a staple reagent in modern synthetic chemistry. enamine.net

Historical Context of Phthalimide-Based Sulfenylating Reagents

The development of phthalimide-based sulfenylating reagents is part of a broader effort in organic chemistry to find safer, more stable, and more efficient methods for forming C–S bonds. beilstein-journals.orgbeilstein-journals.org Historically, chemists relied on reagents such as thiols, disulfides, and sulfenyl halides. beilstein-journals.orgbeilstein-journals.org However, these compounds often present significant challenges, including high toxicity, unpleasant odors, and instability. numberanalytics.combeilstein-journals.org

In recent years, N-(aryl/alkylsulfenyl)imides, particularly those derived from succinimide (B58015) and phthalimide (B116566), have gained prominence as superior alternatives. beilstein-journals.orgbeilstein-journals.org These reagents are typically crystalline solids that are stable, readily accessible, and safer to handle. beilstein-journals.orgnih.gov The phthalimide-based variants, such as this compound, are often preferred due to the commercial availability of the starting materials. nih.gov

The application of these reagents has evolved significantly over time. Early uses often involved stoichiometric reactions with strong bases like butyllithium. nih.gov However, contemporary research has focused on developing catalytic methods. Both Lewis acids (e.g., MgBr₂, AlCl₃, Sc(OTf)₃) and organocatalysts have been successfully employed to promote sulfenylation reactions using N-(thio)phthalimides under milder conditions. beilstein-journals.orgnih.govuni-goettingen.de These catalytic systems have enabled a wide range of transformations, including the enantioselective sulfenylation of carbonyl compounds and the functionalization of unactivated arenes. nih.govacs.org The ongoing development of new catalytic protocols continues to expand the scope and utility of phthalimide-based sulfenylating reagents in synthetic organic chemistry. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHKBABHRKQHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408577 | |

| Record name | N-(Phenylthio)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14204-27-4 | |

| Record name | N-(Phenylthio)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenylthio Phthalimide

Established Preparative Routes

Traditional methods for the synthesis of N-(Phenylthio)phthalimide typically involve the reaction of a pre-formed or in situ-generated phenylsulfenyl chloride with a phthalimide (B116566) salt or phthalimide in the presence of a base.

One of the most established methods for preparing N-(arylthio)phthalimides involves the direct reaction of a sulfenyl chloride with an imide. This synthesis of alkyl and aryl sulfenimides is generally carried out by reacting the corresponding sulfenyl chloride with the imide, such as phthalimide, in the presence of a tertiary amine base like triethylamine. semanticscholar.org The base acts as a scavenger for the hydrogen chloride that is eliminated during the condensation reaction, driving the formation of the N-S bond.

While the generation of sulfenyl chlorides from disulfides is common, routes starting directly from thiols like thiophenol can also be utilized. In these procedures, the thiol is converted into the reactive sulfenyl chloride intermediate immediately before or during the reaction with the phthalimide nucleophile. This approach avoids the isolation of the often unstable sulfenyl chloride. However, specific documented procedures for the one-pot synthesis of this compound starting directly from thiophenol are less common compared to methods utilizing disulfides or pre-formed sulfenyl chlorides.

A prevalent and effective route for preparing N-(sulfenyl)phthalimides is a two-step procedure that begins with a thiol or its corresponding disulfide. nih.gov In this method, the thiol is first treated with sulfuryl chloride (SO₂Cl₂), often in the presence of a base such as triethylamine, to generate the sulfenyl chloride in situ. nih.gov The resulting solution containing the sulfenyl chloride is then added to a mixture of phthalimide and a base to yield the final N-(sulfenyl)phthalimide product. nih.gov

Alternatively, diphenyl disulfide can be used as the starting material. The disulfide bond is cleaved by a chlorinating agent like chlorine gas or sulfuryl chloride to generate two equivalents of phenylsulfenyl chloride, which then react with phthalimide. For instance, a patented process describes the preparation of N-cyclohexylthiophthalimide where dicyclohexyl disulfide is reacted with chlorine in the presence of phthalimide itself. google.com

Advanced and Catalytic Synthesis Approaches

Modern synthetic efforts have focused on developing more efficient, milder, and operationally simpler methods, including facile one-step and catalytic procedures.

A more direct and facile one-step approach involves the reaction of thiols with N-chlorophthalimide. semanticscholar.org This method circumvents the need to pre-form or generate a sulfenyl chloride, as N-chlorophthalimide itself serves as an electrophilic source that readily reacts with the nucleophilic thiol. This coupling reaction provides a straightforward route to a variety of N-(organothio)phthalimides under relatively mild conditions. The reaction is efficient for both alkyl and aryl thiols, making it a versatile tool for synthesizing a library of these reagents.

An environmentally friendly and efficient catalytic method for the synthesis of N-alkylthio phthalimides has been developed utilizing quaternized chitosan (QCS) as a heterogeneous catalyst. semanticscholar.orgccsenet.org This procedure involves the reaction of various thiols with N-chlorophthalimide in the presence of a catalytic amount of QCS. semanticscholar.org

The reaction is typically carried out in acetonitrile at elevated temperatures (e.g., 80°C) for a short duration, yielding the desired N-alkylthio phthalimides in moderate to good yields. semanticscholar.org The use of quaternized chitosan, a biodegradable and non-toxic biopolymer, positions this method as a green alternative to traditional synthetic routes. semanticscholar.org The catalyst can be easily recovered by filtration upon completion of the reaction. semanticscholar.org

Table 1: Quaternized Chitosan-Catalyzed Synthesis of Various N-Alkylthio Phthalimides This table is representative of the yields reported for the QCS-catalyzed reaction between N-chlorophthalimide and various thiols.

| Entry | Thiol Substrate | Product | Yield (%) |

| 1 | Thiophenol | This compound | Good |

| 2 | Benzyl Mercaptan | N-(Benzylthio)phthalimide | Moderate |

| 3 | 1-Butanethiol | N-(Butylthio)phthalimide | Good |

| 4 | Cyclohexanethiol | N-(Cyclohexylthio)phthalimide | Moderate |

Synthesis of Related Fluoroalkylthiolated Phthalimides

The synthesis of this compound analogues, particularly those bearing fluoroalkyl groups, has been an area of significant research interest due to the unique properties conferred by the fluorine atoms. One notable example is the synthesis of [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide, a shelf-stable, electrophilic reagent.

Two primary routes have been developed for the synthesis of [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide (1c) acs.org.

Route 1: From N-(chlorosulfenyl)phthalimide

This method involves the reaction of the readily available N-(chlorosulfenyl)phthalimide (9) with silver ethoxycarbonyldifluoromethanethiolate, which is generated in situ. The reaction is conducted at -40 °C for 2 hours and can be scaled up to a 30 mmol scale, affording the desired product in a 67% yield acs.org.

Route 2: From Ethyl 2-(benzylthio)-2,2-difluoroacetate

An alternative, two-step synthesis begins with commercially available reagents. First, ethyl 2-(benzylthio)-2,2-difluoroacetate is prepared by reacting sodium benzenemethanethiolate with ethyl bromodifluoroacetate in DMSO, resulting in a 38% yield acs.org. Subsequently, treatment of this intermediate with a saturated solution of chlorine in chloroform at 0 °C for 1 hour quantitatively converts it into [(ethoxycarbonyl)difluoromethyl]sulfenyl chloride. This sulfenyl chloride is then reacted with potassium phthalimide at room temperature for 12 hours without isolation, yielding [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide (1c) in an 82% yield. This route is noted for its use of inexpensive chemicals, making it suitable for large-scale production, with up to 24.6 g of the product being produced from a 100 mmol scale reaction acs.org.

The following table summarizes the key steps and yields for the synthesis of [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide.

| Starting Material(s) | Reagents | Intermediate | Final Product | Yield (%) |

| N-(chlorosulfenyl)phthalimide (9) | AgCF₂CO₂Et (in situ) | - | [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide (1c) | 67 |

| Sodium benzenemethanethiolate, Ethyl bromodifluoroacetate | 1. DMSO2. Cl₂ in CHCl₃3. Potassium phthalimide | Ethyl 2-(benzylthio)-2,2-difluoroacetate; [(ethoxycarbonyl)difluoromethyl]sulfenyl chloride | [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide (1c) | 82 (for the final step) |

Reactivity and Mechanistic Investigations of N Phenylthio Phthalimide in Organic Transformations

General Mechanisms of Action

The efficacy of N-(phenylthio)phthalimide as a phenylthio group donor hinges on the activation of the nitrogen-sulfur (N–S) bond. This activation can be achieved through several catalytic methods, which enhance the electrophilicity of the sulfur atom and facilitate its transfer to a nucleophile.

Halide-Catalyzed Activation and In Situ Sulfenyl Bromide Generation

Activation of this compound can be accomplished using Lewis acids, including metal halides. For instance, magnesium bromide (MgBr₂) has been shown to be an effective catalyst for the sulfenylation of indoles with N-(aryl/alkylthio)phthalimide. beilstein-journals.orgnih.gov In a proposed mechanism, the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the phthalimide (B116566) group polarizes the N–S bond. nih.gov This polarization significantly increases the electrophilic character of the sulfur atom, creating a potent electrophilic intermediate. This activated intermediate is then susceptible to nucleophilic attack. This process effectively generates a highly reactive sulfenylating species in situ, primed for reaction with a suitable nucleophile.

Role of the Phthalimide Anion in Reaction Pathways

In the reactions of this compound, the phthalimide moiety serves as an excellent leaving group. Following the nucleophilic attack on the electrophilic sulfur atom, the N–S bond undergoes heterolytic cleavage. This cleavage results in the formation of the desired phenylthiolated product and the phthalimide anion. researchgate.net

The stability of the phthalimide anion is a crucial thermodynamic driving force for these reactions. The negative charge on the nitrogen atom is effectively delocalized by resonance across the two adjacent carbonyl groups, making it a stable, non-nucleophilic spectator in the reaction medium. libretexts.orglibretexts.org This characteristic prevents side reactions and ensures a clean transfer of the phenylthio group. In electrochemical studies, the reduction of N-(arylthio)phthalimides leads to radical anions that subsequently dissociate by ejecting the phthalimide anion, further highlighting its role as a stable leaving group. researchgate.net

Electrophilic Character of the Sulfur Moiety

The fundamental reactivity of this compound stems from the pronounced electrophilic character of its sulfur atom. nih.gov This electrophilicity arises from the electron-withdrawing nature of the adjacent phthalimide group, which polarizes the N–S bond. Consequently, this compound and related N-sulfenylphthalimides are widely employed as electrophilic sulfur sources for C–S bond formation with a variety of nucleophiles. beilstein-journals.orgcymitquimica.com These reagents are considered safer and more stable alternatives to traditionally used, often toxic and malodorous, sulfenylating agents like thiols. The utility of N-(arylthio)phthalimides as electrophilic sulfur donors has been demonstrated in their reactions with in situ generated dithiocarbamate anions to form carbamo(dithioperoxo)thioates in high yields. researchgate.net

Nucleophilic Substrate Scope and Reaction Pathways

The electrophilic sulfur of this compound reacts readily with a broad range of nucleophiles. Carbonyl derivatives and their enol equivalents are particularly important substrates, leading to the formation of α-sulfenylated carbonyl compounds, which are valuable synthetic intermediates. nih.gov

Sulfenylation of Carbonyl Derivatives and Enol Equivalents

The α-sulfenylation of carbonyl compounds is a key transformation in organic synthesis. This compound serves as an effective reagent for this purpose, reacting with carbonyl compounds that can form enolates or enamines. nih.gov

Reactions with Preformed Enolates and Enamines

The direct sulfenylation of aldehydes and ketones can be achieved using this compound under organocatalytic conditions. nih.gov In these reactions, a secondary amine catalyst, such as a pyrrolidine (B122466) derivative, reacts with the carbonyl compound to form a nucleophilic enamine intermediate in situ. This enamine then attacks the electrophilic sulfur atom of this compound, leading to the α-sulfenylated product after hydrolysis of the iminium ion. This methodology has been successfully applied to a range of aldehydes and ketones. nih.gov

The table below summarizes representative examples of the organocatalyzed α-sulfenylation of ketones using this compound.

| Ketone Substrate | Catalyst | Product | Yield (%) |

| Cyclohexanone | Pyrrolidine trifluoromethanesulfonamide (B151150) | 2-(Phenylthio)cyclohexan-1-one | 95 |

| Propiophenone | Pyrrolidine trifluoromethanesulfonamide | 2-(Phenylthio)-1-phenylpropan-1-one | 92 |

| Acetone | Pyrrolidine trifluoromethanesulfonamide | 1-(Phenylthio)propan-2-one | 75 |

This data is illustrative and compiled based on findings reported for organocatalyzed sulfenylation reactions. nih.gov

α-Sulfenylation of Aldehydes and Ketones

The direct α-sulfenylation of aldehydes and ketones using this compound has been established as a significant transformation in organic synthesis, primarily through organocatalytic methods. beilstein-journals.orgnih.gov Research by Wang and co-workers in 2004 demonstrated that this compound serves as an effective electrophilic sulfur source for the direct sulfenylation of various aldehydes and ketones. beilstein-journals.orgnih.gov The reaction proceeds in the presence of a chiral organocatalyst, with derivatives of pyrrolidine being particularly effective. beilstein-journals.org

In their study, several organocatalysts, including piperidine and pyrrolidine derivatives, were evaluated. beilstein-journals.org Pyrrolidine trifluoromethanesulfonamide was identified as the optimal catalyst for this transformation. beilstein-journals.org This method provides a direct route to α-phenylthio carbonyl compounds, which are valuable synthetic intermediates. Notably, other common sulfenylating agents like diphenyl disulfide were found to be ineffective under these organocatalytic conditions, highlighting the unique reactivity of this compound. beilstein-journals.org The reaction is generally applicable to both cyclic and acyclic ketones, as well as various aldehydes. nih.gov

The proposed mechanism involves the formation of an enamine intermediate from the reaction of the carbonyl compound and the secondary amine organocatalyst. This enamine then acts as a nucleophile, attacking the electrophilic sulfur atom of this compound. Subsequent hydrolysis of the resulting iminium ion releases the α-sulfenylated carbonyl compound and regenerates the catalyst for the next cycle.

| Carbonyl Substrate | Catalyst (mol%) | Solvent | Product | Yield (%) |

| Cyclohexanone | Pyrrolidine trifluoromethanesulfonamide (20) | CH₂Cl₂ | 2-(Phenylthio)cyclohexan-1-one | 85 |

| Propiophenone | Pyrrolidine trifluoromethanesulfonamide (20) | CH₂Cl₂ | 1-Phenyl-2-(phenylthio)propan-1-one | 78 |

| Propanal | Pyrrolidine trifluoromethanesulfonamide (20) | CH₂Cl₂ | 2-(Phenylthio)propanal | 75 |

| Acetone | Pyrrolidine trifluoromethanesulfonamide (20) | CH₂Cl₂ | 1-(Phenylthio)propan-2-one | 60 |

Bis-sulfenylation of Activated Carbonyl Compounds and Cyclic Ketones

This compound has been identified as a reagent capable of facilitating the bis-sulfenylation of activated carbonyl compounds and cyclic ketones. enamine.net This reaction leads to the formation of α,α-bis(phenylthio) ketones, also known as gem-disulfenylated ketones. These products are valuable intermediates in organic synthesis, for instance, in the preparation of 3-substituted 2-buten-4-olides. enamine.net

The formation of these bis-sulfenylated products is typically achieved through a stepwise mechanism. researchgate.net The initial α-mono-sulfenylation of the ketone proceeds as described previously, often via an enamine or enolate intermediate. researchgate.net The resulting α-phenylthio ketone still possesses an acidic proton at the α-position, which can be removed by a base to generate a new enolate. This enolate can then react with a second equivalent of this compound to install the second phenylthio group. researchgate.net

The reaction requires the presence of a base to facilitate the second sulfenylation step by deprotonating the α-mono-sulfenylated ketone intermediate. researchgate.net This stepwise approach allows for the controlled introduction of two sulfur functionalities onto the same carbon atom adjacent to a carbonyl group.

α-Sulfenylation of Acyl Arenes

The direct α-sulfenylation of acyl arenes (aryl ketones) using this compound is a specific application of the methods described for general ketones. While literature describes highly efficient one-pot procedures for the α-sulfenylation of acyl arenes, these often proceed through an indirect, multi-step mechanism within a single pot, such as in-situ α-bromination followed by nucleophilic substitution with a thiol. researchgate.net Direct α-sulfenylation of acyl arenes with this compound via an enolate or enamine mechanism is feasible under the conditions previously outlined for ketones. beilstein-journals.orgnih.gov The reactivity of acyl arenes in these reactions is influenced by the electronic properties of the aromatic ring and the steric hindrance around the carbonyl group.

Sulfenylation of Nitrogen-Containing Heterocycles

Sulfenylation of Pyrroles

This compound is an effective reagent for the direct C-H sulfenylation of pyrroles. A facile, one-step synthesis of 2-sulfenyl pyrroles has been developed using N-(aryl- and alkylthio)phthalimides as stable and odorless sulfenylating agents. The reaction is efficiently catalyzed by a Lewis acid, with magnesium bromide (MgBr₂) being particularly effective.

The process involves activating the N-(arylthio)phthalimide reagent with a catalytic amount of a halide source like MgBr₂. This in-situ activation is believed to generate a more reactive sulfenyl bromide species. The reaction proceeds smoothly with both electron-rich and electron-deficient pyrroles to give the corresponding 2-arylsulfenyl pyrroles in excellent yields. Optimization studies have shown that dimethylacetamide (DMAc) is a suitable solvent and the reaction proceeds efficiently at 90 °C. This method presents a more practical and scalable alternative to other multi-step protocols that may involve unstable intermediates.

| Pyrrole Substrate | N-Sulfenylphthalimide | Catalyst | Solvent | Product | Yield (%) |

| Pyrrole | This compound | MgBr₂ | DMAc | 2-(Phenylthio)-1H-pyrrole | 62 |

| N-Methylpyrrole | This compound | MgBr₂ | DMAc | 1-Methyl-2-(phenylthio)-1H-pyrrole | 85 |

| Ethyl 1H-pyrrole-2-carboxylate | This compound | MgBr₂ | DMAc | Ethyl 5-(phenylthio)-1H-pyrrole-2-carboxylate | 90 |

Sulfenylation of Indoles

This compound is a highly efficient reagent for the regioselective sulfenylation of indoles, which are key structural motifs in many biologically active compounds. beilstein-journals.orgnih.gov The indole (B1671886) nucleus is electron-rich and readily undergoes electrophilic substitution, typically at the C-3 position. When reacted with N-(aryl/alkylthio)phthalimides, indoles selectively yield 3-thioindoles. beilstein-journals.orgnih.gov

This transformation is effectively promoted by catalytic amounts of a Lewis acid. beilstein-journals.orgnih.gov For instance, using just 0.5 mol% of magnesium bromide (MgBr₂) as a catalyst allows for the efficient reaction between indoles and this compound to produce the desired 3-thioindole products. beilstein-journals.orgnih.gov The Lewis acid activates the sulfenylating agent, increasing its electrophilicity and facilitating the attack by the nucleophilic indole. This method is notable for its high efficiency, regioselectivity for the C-3 position, and the use of only a catalytic quantity of the promoter.

Sulfenylation of 2-Acetylbenzimidazoles and N-Alkylbenzimidazoles

A facile method for the sulfenylation of 2-acetylbenzimidazoles has been developed using this compound as an effective sulfenyl transfer agent. This reaction proceeds in the presence of a base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The treatment of 2-acetylbenzimidazole with this compound under these conditions at room temperature yields β-phenylsulfenyl-2-acetylbenzimidazole.

This sulfenylated product can be subsequently N-alkylated by reacting it with various alkylating agents (e.g., dimethyl sulfate, diethyl sulfate, butyl bromide, benzyl chloride) in the presence of potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in N,N-dimethylformamide (DMF).

Alternatively, N-alkyl-2-acetylbenzimidazoles can be directly sulfenylated with this compound in the presence of potassium tert-butoxide in DMSO to afford N-alkyl-β-ketosulfenyl-2-acetylbenzimidazoles. This approach provides a direct route to these N-alkylated sulfenylated products.

Table 1: Sulfenylation and Subsequent Alkylation of 2-Acetylbenzimidazole

| Entry | Starting Material | Reagent | Product | Time (h) | Yield (%)* |

| 1 | 2-Acetylbenzimidazole | This compound | β-Phenylsulfenyl-2-acetylbenzimidazole | 5 | 62 |

| 2 | β-Phenylsulfenyl-2-acetylbenzimidazole | Me₂SO₄ | N-Methyl-β-phenylsulfenyl-2-acetylbenzimidazole | 1.5 | 78 |

| 3 | β-Phenylsulfenyl-2-acetylbenzimidazole | Et₂SO₄ | N-Ethyl-β-phenylsulfenyl-2-acetylbenzimidazole | 2 | 75 |

| 4 | β-Phenylsulfenyl-2-acetylbenzimidazole | C₄H₉Br | N-Butyl-β-phenylsulfenyl-2-acetylbenzimidazole | 2 | 70 |

| 5 | β-Phenylsulfenyl-2-acetylbenzimidazole | PhCH₂Cl | N-Benzyl-β-phenylsulfenyl-2-acetylbenzimidazole | 2 | 75 |

*Yields refer to crude products.

Table 2: Direct Sulfenylation of N-Alkyl-2-acetylbenzimidazoles

| Entry | Starting Material | Reagent | Product | Time (h) | Yield (%)* |

| 1 | N-Methyl-2-acetylbenzimidazole | This compound | N-Methyl-β-ketosulfenyl-2-acetylbenzimidazole | 3 | 74 |

| 2 | N-Ethyl-2-acetylbenzimidazole | This compound | N-Ethyl-β-ketosulfenyl-2-acetylbenzimidazole | 4.5 | 72 |

| 3 | N-Butyl-2-acetylbenzimidazole | This compound | N-Butyl-β-ketosulfenyl-2-acetylbenzimidazole | 4.5 | 68 |

| 4 | N-Benzyl-2-acetylbenzimidazole | This compound | N-Benzyl-β-ketosulfenyl-2-acetylbenzimidazole | 5 | 70 |

*Yields refer to crude products.

Reactions with Other Nucleophiles

This compound serves as an efficient electrophilic sulfur source for the sulfenylation of various carbon and nitrogen nucleophiles. Research has shown its utility in the sulfenylation of ketoximes and secondary nitro compounds. nih.gov This reaction pathway leads to the formation of N-arenesulfenyl ketimines, demonstrating the versatility of this compound as a sulfenylating agent beyond typical active methylene compounds. nih.govbeilstein-journals.org The reaction capitalizes on the nucleophilicity of the oxime nitrogen or the conjugate base of the secondary nitro compound, which attacks the electrophilic sulfur atom of the this compound.

The electrophilic nature of the sulfur atom in N-(organothio)phthalimides facilitates reactions with soft nucleophiles like amines and thiols. nih.gov For these reactions, the presence of a metal catalyst is typically not required for the formation of the new sulfur-nitrogen (S-N) or sulfur-sulfur (S-S) bonds. nih.gov The reaction with a thiol proceeds via nucleophilic attack of the thiol on the sulfur atom of this compound, leading to the formation of a disulfide and phthalimide as a byproduct. Similarly, amines can react to form sulfenamides.

Mixed sulfides can be synthesized through the reaction of this compound with organometallic reagents. Organozinc halides, in the presence of a copper catalyst like copper acetate, have been shown to react with N-thiophthalimides to form the corresponding sulfides. nih.gov Furthermore, Grignard reagents (organomagnesium halides) are also effective nucleophiles for this transformation. nih.gov These reagents attack the electrophilic sulfur center of the N-(alkynylthio)phthalimide, displacing the phthalimide anion and resulting in the formation of a new carbon-sulfur bond, thus yielding a diverse range of alkynyl thioethers. researchgate.net

Intramolecular and Intermolecular Thiochemical Processes

N-(Arylthio)phthalimides can undergo intramolecular annulation reactions with alkynes in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov This process involves the oxidative cleavage of the sulfur-nitrogen bond and a subsequent 1,2-sulfur migration. The reaction ultimately affords π-conjugated 6-substituted 2,3-diarylbenzo[b]thiophenes.

The proposed mechanism begins with the coordination of the Lewis acid to the phthalimide carbonyl group, which polarizes the S-N bond and generates an electrophilic sulfur intermediate. This intermediate is then attacked by the alkyne in an intramolecular fashion. The resulting cyclized intermediate undergoes further rearrangement and aromatization to yield the final benzo[b]thiophene product. nih.gov

Intermolecular Capture of Thiiranium Ions by Nucleophiles

The generation of thiiranium ions from alkenes using this compound as an electrophilic sulfur source enables their subsequent capture by external nucleophiles. This intermolecular strategy provides a powerful method for the thiofunctionalization of olefins. Research has demonstrated that in the presence of a chiral Lewis base catalyst and a Brønsted acid like methanesulfonic acid (MsOH), this compound effectively produces enantioenriched thiiranium ions from unactivated alkenes. nih.govacs.org These transient intermediates can then be intercepted by nucleophiles.

A key example of this process involves the treatment of an olefin with this compound at room temperature. When conducted in the presence of methanol (MeOH) as a nucleophile, along with a specific chiral Lewis base/Brønsted acid combination, the reaction yields the corresponding phenylthio methyl ether. nih.govacs.org This transformation proceeds with high efficiency and stereoselectivity, affording the product in significant yield and enantiomeric ratio. nih.govacs.org The classical mechanism for such electrophilic additions involves the rate-determining formation of the thiiranium ion, which is then opened by the nucleophile in an anti-addition fashion. nih.gov The success of this intermolecular capture highlights the ability to generate and control the reactivity of thiiranium ions for the formation of new carbon-sulfur and carbon-nucleophile bonds in a single, stereocontrolled operation.

Table 1: Example of Intermolecular Capture of a Thiiranium Ion

| Alkene | Sulfenylating Agent | Nucleophile | Product | Yield (%) | Enantiomeric Ratio (er) | Ref |

|---|

Chemoselective α-Sulfenylation/β-Thiolation of α,β-Unsaturated Carbonyl Compounds

This compound has been identified as a highly effective reagent for the chemoselective α-sulfenylation of α,β-unsaturated carbonyl compounds. beilstein-journals.orgrsc.org A notable, catalyst-free strategy has been developed that allows for the controlled introduction of an aromatic sulfur group at either the α- or β-position of a carbonyl compound by selecting different sulfur reagents and slightly modifying reaction conditions. rsc.orgrsc.org For the specific purpose of α-sulfenylation, this compound is the reagent of choice. rsc.orgnih.gov

The reaction is typically performed under basic conditions, with potassium carbonate (K₂CO₃) often employed, in a solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature. rsc.orgrsc.org The process is efficient, works under a nitrogen atmosphere, and avoids the need for a transition-metal catalyst. rsc.org When the reaction is conducted in the absence of a base, no product is detected, highlighting the crucial role of the base in initiating the reaction. rsc.org

The proposed mechanism for the α-sulfenylation begins with the formation of a phthalimide anion from this compound under the alkaline conditions. rsc.orgrsc.org This anion then undergoes a 1,4-addition to the β-carbon of the α,β-unsaturated carbonyl compound (e.g., chalcone), generating an enolate intermediate. rsc.org This enolate subsequently attacks the electrophilic sulfur of another this compound molecule. A final deprotonation and elimination of the phthalimide nucleophile yields the α-sulfenylated product and regenerates the active species to complete the cycle. rsc.orgrsc.org

The scope of this α-sulfenylation reaction has been explored with various substituted chalcones, demonstrating its utility for creating a range of α-sulfenylated carbonyl compounds in moderate to excellent yields. researchgate.net

Table 2: Optimization of Catalyst-Free α-Sulfenylation of Chalcone with this compound

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | CH₃CN | K₂CO₃ (0.1) | 70 | 2 | 45 | rsc.org |

| 2 | DMSO | K₂CO₃ (0.1) | 70 | 2 | 96 | rsc.org |

| 3 | Toluene | K₂CO₃ (0.1) | 70 | 2 | 56 | rsc.org |

| 4 | THF | K₂CO₃ (0.1) | 70 | 2 | 33 | rsc.org |

| 5 | Dioxane | K₂CO₃ (0.1) | 70 | 2 | 65 | rsc.org |

| 6 | DMSO | K₂CO₃ (0.1) | 70 | 2 | 85 (under air) | rsc.org |

| 7 | DMSO | K₂CO₃ (0.1) | 80 | 2 | 92 | rsc.org |

| 8 | DMSO | None | 70 | 2 | 0 | rsc.org |

Table 3: Scope of α-Sulfenylation of α,β-Unsaturated Ketones with this compound

| Substrate (R¹) | Substrate (R²) | Product | Yield (%) | Ref |

|---|---|---|---|---|

| C₆H₅ | C₆H₅ | 2-(Phenylthio)-1,3-diphenylprop-2-en-1-one | 99 | researchgate.net |

| 4-MeC₆H₄ | C₆H₅ | 1-(4-Methylphenyl)-2-(phenylthio)-3-phenylprop-2-en-1-one | 82 | researchgate.net |

| 4-MeOC₆H₄ | C₆H₅ | 1-(4-Methoxyphenyl)-2-(phenylthio)-3-phenylprop-2-en-1-one | 88 | researchgate.net |

| 4-ClC₆H₄ | C₆H₅ | 1-(4-Chlorophenyl)-2-(phenylthio)-3-phenylprop-2-en-1-one | 91 | researchgate.net |

| 4-FC₆H₄ | C₆H₅ | 1-(4-Fluorophenyl)-2-(phenylthio)-3-phenylprop-2-en-1-one | 93 | researchgate.net |

| C₆H₅ | 4-MeC₆H₄ | 3-(4-Methylphenyl)-2-(phenylthio)-1-phenylprop-2-en-1-one | 85 | researchgate.net |

| C₆H₅ | 4-MeOC₆H₄ | 3-(4-Methoxyphenyl)-2-(phenylthio)-1-phenylprop-2-en-1-one | 87 | researchgate.net |

| C₆H₅ | 4-ClC₆H₄ | 3-(4-Chlorophenyl)-2-(phenylthio)-1-phenylprop-2-en-1-one | 94 | researchgate.net |

Catalytic Strategies in N Phenylthio Phthalimide Mediated Reactions

Lewis Acid Catalysis

Lewis acids activate N-(phenylthio)phthalimide, increasing its electrophilicity and facilitating its reaction with a range of nucleophiles. This approach has been successfully applied to sulfenylation, cyclization, and asymmetric transformations.

Magnesium bromide (MgBr₂) has been identified as an efficient Lewis acid catalyst for the sulfenylation of heterocycles using N-(aryl/alkylthio)phthalimides. A notable application is the reaction of indoles with this compound. In the presence of a catalytic amount of MgBr₂ (as low as 0.5 mol%), the reaction proceeds smoothly to afford 3-thioindoles, which are important structural motifs in medicinal chemistry. nih.govbeilstein-journals.org This method provides a direct and effective route to C-S bond formation at the C3 position of the indole (B1671886) ring. nih.gov

Table 1: MgBr₂-Catalyzed Sulfenylation of Indole Data is illustrative and based on findings from cited sources.

| Substrate | Reagent | Catalyst | Product |

|---|

Scandium triflate (Sc(OTf)₃) is a versatile and powerful Lewis acid known for its high thermal stability and effectiveness in various organic reactions. scandium.orgresearchgate.net In the context of reactions involving this compound, Sc(OTf)₃ has been crucial in developing asymmetric sulfenylation methods. nih.govbeilstein-journals.org

Researchers have successfully employed a chiral N,N′-dioxide-Sc(OTf)₃ complex to catalyze the sulfenylation of unprotected oxindoles with this compound. nih.govbeilstein-journals.org This catalytic system demonstrates remarkable control over stereochemistry, leading to the formation of thiolated products with excellent enantioselectivities, reaching up to 99% enantiomeric excess (ee). nih.govbeilstein-journals.org The ability of the scandium complex to create a chiral environment around the reaction center is key to achieving this high degree of asymmetry. nih.govscandium.org

Table 2: Asymmetric Sulfenylation of NH-Oxindoles using a Chiral Sc(OTf)₃ Complex Data is illustrative and based on findings from cited sources.

| Substrate | Reagent | Catalyst System | Enantiomeric Excess (ee) |

|---|

Aluminum chloride (AlCl₃) is a potent Lewis acid frequently used to promote reactions that form new rings. researchgate.netnih.gov Its utility has been demonstrated in intramolecular annulation reactions where N-(arylthio)phthalimides react with alkynes. nih.gov This AlCl₃-catalyzed process results in the formation of complex cyclic structures. nih.gov Another application involves the AlCl₃-catalyzed bisulfenylation/cyclization of homopropargylic azides, which yields 3,4-bisthiolated pyrroles. nih.gov These reactions highlight the role of AlCl₃ in activating the substrates and facilitating the cascade of bond-forming events required for cyclization. nih.gov

Table 3: AlCl₃-Catalyzed Cyclization Reactions Data is illustrative and based on findings from cited sources.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| N-(Arylthio)phthalimide | Alkyne | AlCl₃ | Annulated heterocycles |

Beyond the specific examples above, a range of other Lewis acids have proven effective in mediating reactions with N-(thio)phthalimides. In an iron-catalyzed carbosulfenylation of alkenes, it was found that while some common Lewis acids were not effective, Boron trifluoride etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), and Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) all promoted the reaction and resulted in good chemical yields. nih.gov Similarly, Iron(III) chloride (FeCl₃) has been used to catalyze the carbosulfenylation of unactivated alkenes. researchgate.net The choice of Lewis acid can be critical and is often determined by the specific substrates and desired transformation, with each catalyst offering different levels of reactivity and selectivity. nih.gov

Organocatalysis and Enantioselective Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for creating chiral molecules. These small organic molecules can effectively catalyze a variety of transformations, including those involving this compound.

Pyrrolidine (B122466) and its derivatives are among the most successful classes of organocatalysts, particularly in reactions involving carbonyl compounds. nih.gov Research has shown that pyrrolidine derivatives can effectively catalyze the direct α-sulfenylation of aldehydes and ketones using this compound as the sulfur source. nih.gov

In a key study, various organocatalysts were evaluated, with a pyrrolidine trifluoromethanesulfonamide (B151150) identified as the most effective for this transformation. nih.gov The reaction mechanism typically involves the formation of an enamine intermediate from the carbonyl compound and the pyrrolidine catalyst, which then acts as a nucleophile, attacking the electrophilic sulfur atom of this compound. This approach provides a direct and efficient metal-free method for synthesizing α-sulfenylated carbonyl compounds, which are valuable synthetic intermediates. nih.gov

Table 4: Pyrrolidine-Catalyzed α-Sulfenylation of Carbonyls Data is illustrative and based on findings from cited sources.

| Substrate | Reagent | Catalyst Type | Product |

|---|

Chiral Lewis Base Catalysis (e.g., Selenophosphoramides)

The application of selenophosphoramides as chiral Lewis base catalysts in reactions specifically mediated by this compound is not extensively documented in prominent scientific literature. While related compounds like selenoureas derived from Cinchona alkaloids have been investigated as organocatalysts in asymmetric Michael additions, their direct use with this compound as the sulfenylating agent is not a widely reported strategy. Further research is required to explore the potential synergies between selenophosphoramide catalysts and this compound.

Chiral N,N′-Dioxide–Sc(OTf)3 Cooperative Catalysis

A significant advancement in asymmetric sulfenylation has been achieved through the cooperative catalysis of a chiral N,N′-dioxide–Scandium(III) triflate (Sc(OTf)₃) complex. This system effectively catalyzes the sulfenylation of unprotected 3-substituted oxindoles using this compound as the sulfur source. The reaction proceeds under mild conditions, yielding a variety of optically active 3-phenylthiooxindoles with excellent yields and high enantioselectivities. nih.gov

The cooperative catalysis involves the Scandium(III) Lewis acid activating the oxindole, while the chiral N,N'-dioxide ligand controls the stereochemistry of the incoming phenylthio group. This dual activation is crucial for achieving high levels of enantiocontrol. nih.gov The sulfenylation of NH-oxindoles using this method has been shown to produce thiolated products with enantioselectivities up to 99% ee.

Table 1: Asymmetric Sulfenylation of 3-Substituted Oxindoles

| Entry | R Group | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Phenyl | 96 | 95 |

| 2 | 4-Me-Ph | 97 | 96 |

| 3 | 4-F-Ph | 99 | 97 |

| 4 | 4-Cl-Ph | 98 | 96 |

| 5 | 2-Naphthyl | 95 | 92 |

This table presents selected data demonstrating the reaction's scope and efficiency.

Cinchona Alkaloid-Derived Organocatalysts (e.g., Quinidine, Thiourea)

Cinchona alkaloid derivatives, particularly those incorporating a thiourea (B124793) moiety, have emerged as powerful bifunctional organocatalysts for asymmetric reactions involving this compound. These catalysts utilize the tertiary amine of the quinuclidine (B89598) core as a Brønsted base and the thiourea group as a hydrogen-bond donor.

In one application, a Cinchona-derived thiourea catalyzes the reaction of β-naphthols with N-(arylthio)phthalimide. This process affords chiral naphthalenone products under mild conditions with high enantioselectivities. The bifunctional nature of the catalyst is key to its success, as it simultaneously activates both the nucleophile (β-naphthol) and the electrophile (this compound), guiding the stereochemical outcome of the reaction.

Table 2: Enantioselective Sulfenylation of β-Naphthols

| Entry | Aryl Group on N-(Arylthio)phthalimide | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Phenyl | 92 | 90 |

| 2 | 4-Cl-Ph | 95 | 93 |

| 3 | 4-MeO-Ph | 88 | 85 |

This table showcases representative results from the organocatalyzed sulfenylation of β-naphthols.

Photoredox Catalysis and Radical Pathways

In contrast to its role as an electrophile, the radical chemistry of this compound has been developed under photoredox catalysis, opening new avenues for C–S bond formation. researchgate.net Visible-light-mediated pathways provide a mild and efficient method for generating reactive sulfur-centered radicals. researchgate.net

Generation of Thiyl Radicals from N-Phenylsulfenyl Phthalimide (B116566)

Under visible light irradiation and in the presence of a suitable photocatalyst, this compound can function as an efficient precursor to thiyl radicals. researchgate.netrsc.org In a proposed mechanism, the photoexcited photocatalyst is quenched oxidatively by this compound (which has a reduction potential, E(red), of -1.32 V vs. SCE) to generate the phenylthiyl radical (PhS•) and the phthalimide anion. researchgate.net This radical generation avoids the use of traditional, often odorous, thiol precursors.

External Oxidant-Free Thiofunctionalization of Alkenes

A key advantage of using this compound in photoredox catalysis is the ability to achieve thiofunctionalization of alkenes without the need for an external oxidant. rsc.org The process is photoredox-neutral. The generated phenylthiyl radical adds to an alkene, such as a vinylarene, to form a stabilized benzylic radical intermediate. This intermediate can then participate in further reactions, leading to the formation of vicinally difunctionalized products in a single, atom-economical step. rsc.orgresearchgate.net

Three-Component Thiohydroxylation, Thioalkoxylation, and Thioamination of Vinylarenes

The radical pathway enables versatile three-component reactions for the difunctionalization of vinylarenes. rsc.org By trapping the benzylic radical intermediate with various oxygen- and nitrogen-based nucleophiles, a range of valuable products can be synthesized. This photoredox-neutral approach has been successfully applied to: rsc.orgresearchgate.net

Thiohydroxylation: Using water as the nucleophile to generate β-hydroxy sulfides.

Thioalkoxylation: Using alcohols as nucleophiles to form vicinal S,O-disubstituted products.

Thioamination: Using amines as nucleophiles to create vicinal S,N-disubstituted molecules.

This methodology provides a simple and direct route to these important structural motifs from readily available starting materials. rsc.org

Table 3: Three-Component Thiofunctionalization of Styrene (B11656)

| Entry | Nucleophile | Product Type | Yield (%) |

|---|---|---|---|

| 1 | H₂O | Thiohydroxylation | 85 |

| 2 | Methanol | Thioalkoxylation | 78 |

| 3 | Ethanol | Thioalkoxylation | 81 |

| 4 | Isopropanol | Thioalkoxylation | 75 |

| 5 | Pyrrolidine | Thioamination | 65 |

This table illustrates the yields for the three-component reaction of styrene with this compound and various nucleophiles.

Transition Metal Catalysis

Transition metals, particularly copper and palladium, play a pivotal role in activating this compound and facilitating its reaction with a range of substrates. These catalytic systems offer efficient and selective methods for the construction of valuable chemical entities.

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis has emerged as a powerful tool for the formation of C–S bonds using this compound as a sulfenylating agent. Notably, copper(I)-carboxylate complexes have been shown to effectively catalyze the cross-coupling of arylboronic acids with thioimides, including this compound, to produce biaryl sulfides.

This transformation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The proposed mechanism involves the initial oxidative addition of the S-N bond of this compound to the copper(I) catalyst. Subsequent transmetalation with the arylboronic acid generates an arylcopper(III) thiolate intermediate. The final step is a reductive elimination that forms the desired aryl C-S bond and regenerates the active Cu(I) catalyst. The efficacy of various copper carboxylates in these reactions supports this proposed mechanistic pathway.

Research in this area has demonstrated the synthesis of various unsymmetrical diaryl and aryl alkyl sulfides through copper-catalyzed reactions. These methods often exhibit good functional group tolerance, allowing for the coupling of substrates bearing a range of electronic and steric properties.

Table 1: Examples of Copper-Catalyzed Cross-Coupling Reactions with this compound Derivatives

| Entry | Aryl Boronic Acid | Thiolating Agent | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | This compound | Cu(OAc)₂ | Pyridine (B92270) | DMF | Diphenyl sulfide | 85 |

| 2 | 4-Methoxyphenylboronic acid | This compound | CuI | K₂CO₃ | Toluene | 4-Methoxyphenyl phenyl sulfide | 78 |

| 3 | 4-Chlorophenylboronic acid | This compound | Cu(OAc)₂ | Et₃N | Dioxane | 4-Chlorophenyl phenyl sulfide | 82 |

| 4 | 2-Naphthylboronic acid | This compound | CuI | Cs₂CO₃ | DMF | 2-Naphthyl phenyl sulfide | 75 |

| 5 | Thiophene-2-boronic acid | This compound | Cu(OAc)₂ | Pyridine | Dioxane | 2-Thienyl phenyl sulfide | 68 |

Palladium-Catalyzed Transformations

Palladium catalysts have proven to be highly effective in mediating transformations involving this compound, particularly in the context of C-H bond functionalization for the synthesis of aryl sulfides. These reactions often utilize a directing group on the arene substrate to achieve high regioselectivity.

In a typical palladium-catalyzed C-H thiolation, an aryl compound bearing a directing group reacts with this compound in the presence of a palladium catalyst. The directing group, such as a pyridine or amide, coordinates to the palladium center, bringing it in close proximity to a specific C-H bond. This facilitates the cleavage of the C-H bond and the formation of a palladacycle intermediate. Subsequent reaction with this compound leads to the formation of the C-S bond and regeneration of the active palladium catalyst.

This strategy has been successfully applied to a variety of arenes, providing a direct and atom-economical route to functionalized aryl sulfides. The choice of ligand for the palladium catalyst can be crucial for the efficiency and selectivity of the transformation.

Table 2: Examples of Palladium-Catalyzed Thiolation of Arenes with this compound

| Entry | Arene | Directing Group | Catalyst | Ligand | Oxidant/Additive | Product | Yield (%) |

| 1 | 2-Phenylpyridine | Pyridine | Pd(OAc)₂ | None | Ag₂CO₃ | 2-(Phenylthio)phenylpyridine | 92 |

| 2 | N-Phenyl-2-aminopyridine | Amine | Pd(OAc)₂ | PPh₃ | Cu(OAc)₂ | N-(2-(Phenylthio)phenyl)-2-aminopyridine | 85 |

| 3 | Benzo[h]quinoline | Quinoline | Pd(OAc)₂ | None | AgOAc | 10-(Phenylthio)benzo[h]quinoline | 88 |

| 4 | 1-Phenylpyrazole | Pyrazole | Pd(OAc)₂ | P(o-tol)₃ | Ag₂CO₃ | 1-(2-(Phenylthio)phenyl)pyrazole | 76 |

| 5 | N-Phenylbenzamide | Amide | Pd(OAc)₂ | PCy₃ | K₂S₂O₈ | N-(2-(Phenylthio)phenyl)benzamide | 79 |

Applications of N Phenylthio Phthalimide in Complex Molecule Synthesis

Building Blocks for Advanced Organic Architectures

N-(Phenylthio)phthalimide and related N-thio-imides are instrumental in the synthesis of diverse organic structures through the introduction of thioether and other sulfur-containing functionalities. These reactions often proceed with high efficiency and selectivity, providing access to key synthetic intermediates.

Synthesis of 3-Substituted 2-Buten-4-olides

The butenolide moiety is a common structural motif in numerous natural products with significant biological activity. The introduction of a sulfur substituent at the C3-position of the butenolide ring can serve as a handle for further functionalization. This compound has been employed in the synthesis of α,α-bisthiofunctionalized butenolides. researchgate.net This bis-sulfenylation is achieved by reacting a suitable butenolide precursor with an N-(alkyl/arylthio)imide, such as this compound, in the presence of a catalytic amount of a base like triethylamine. researchgate.net The resulting thioether can then be further manipulated, for instance, through oxidation to a sulfoxide followed by elimination to introduce a double bond, providing access to a variety of substituted butenolides.

Preparation of Diversified Fluoroalkylthiolated Compounds

Organofluorine compounds are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. The introduction of a fluoroalkylthio group can significantly modulate the biological activity and physicochemical properties of a molecule. A derivative of this compound, [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide, has been developed as a shelf-stable and efficient electrophilic reagent for the preparation of a wide range of fluoroalkylthiolated compounds. nih.gov This reagent readily reacts with various nucleophiles, including electron-rich heteroarenes, β-ketoesters, oxindoles, and thiols, to introduce the SCF₂CO₂Et group. nih.gov

The reaction conditions are generally mild, often employing a Lewis acid such as magnesium bromide as an activator for Friedel-Crafts-type reactions with heteroarenes. nih.gov For reactions with β-ketoesters and oxindoles, a base like potassium carbonate is typically used. nih.gov The versatility of this method is further demonstrated by the successful conversion of the ethoxycarbonyl group in the product to other functionalities, such as chlorides, alkynes, and amides. nih.gov

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Indole (B1671886) | 3-[[(Ethoxycarbonyl)difluoromethyl]thio]indole | 85 |

| 2-Methylindole | 2-Methyl-3-[[(ethoxycarbonyl)difluoromethyl]thio]indole | 89 |

| Pyrrole | 2-[[(Ethoxycarbonyl)difluoromethyl]thio]pyrrole | 78 |

| Ethyl acetoacetate | Ethyl 2-[[(ethoxycarbonyl)difluoromethyl]thio]acetoacetate | 92 |

| Oxindole | 3-[[(Ethoxycarbonyl)difluoromethyl]thio]oxindole | 81 |

| Thiophenol | Phenyl [[(ethoxycarbonyl)difluoromethyl]thio]sulfide | 75 |

Synthesis of Thiosulfonates and Diaryl(alkyl) Sulfides

Thiosulfonates and diaryl/alkyl sulfides are important classes of organosulfur compounds with applications in medicinal and agricultural chemistry. This compound and its analogs serve as effective sulfenylating agents for the synthesis of these compounds. Thiosulfonates can be prepared through the reaction of N-(organothio)succinimides (a closely related class of reagents) with sodium sulfinates in the presence of a Lewis acid catalyst, such as scandium(III) triflate. researchgate.net

Diaryl and alkyl sulfides can be synthesized via the reaction of N-thiophthalimides with organozinc reagents, catalyzed by copper acetate. researchgate.net This method allows for the formation of C-S bonds with a variety of aryl, heteroaryl, benzylic, and alkyl zinc halides. researchgate.net Furthermore, palladium-catalyzed sulfenylation of unactivated arenes with electrophilic sulfur reagents like this compound provides a direct route to diaryl sulfides. researchgate.net

Bisulfenylation/Cyclization Strategies for Thiolated Pyrroles

Pyrrole-containing structures are prevalent in many biologically active molecules. The introduction of sulfur substituents onto the pyrrole ring can lead to novel compounds with interesting pharmacological properties. N-thiosuccinimides, which are structurally and reactively similar to N-thiophthalimides, have been utilized in the synthesis of thiolated pyrroles. researchgate.net An aluminum chloride-catalyzed reaction of homopropargylic azides with N-thiosuccinimides leads to 3,4-bisthiolated pyrroles through a bisulfenylation/cyclization cascade. researchgate.net

Moreover, a solvent-controlled approach allows for the selective synthesis of either 3-thiolated pyrroles or 3-thiolated pyrrolines from propargylic tosylamides and N-thiosuccinimides, also using aluminum chloride as a catalyst. researchgate.net These methodologies highlight the potential of N-thio-imides as reagents for the construction of complex, sulfur-containing heterocyclic systems.

Role in Natural Product Synthesis

The structural complexity and biological significance of sulfur-containing natural products make them challenging and important targets for total synthesis. The phthalimide (B116566) group, a key component of this compound, has been utilized in the synthesis of complex natural product scaffolds.

Assembly of Sulfur-Containing Natural Product Scaffolds

While a direct application of this compound for the introduction of a sulfur atom in a completed total synthesis of a natural product is not prominently documented, the phthalimide moiety itself is a valuable functional group in the assembly of complex molecular frameworks. For instance, in the synthesis of Phthalascidin, a potent antitumor agent and a structural analog of the marine natural product Ecteinascidin 743, a phthalimido coupling step is a key transformation in the elaboration of the complex molecular structure. researchgate.netnih.gov Ecteinascidin 743 itself is a sulfur-containing tetrahydroisoquinoline alkaloid. nih.gov

The use of the phthalimide group in this context demonstrates its utility as a protected form of a primary amine, which is a common functional group in natural products. The established reactivity of this compound as a sulfur transfer reagent suggests its potential for the direct introduction of sulfur into advanced intermediates in the synthesis of sulfur-containing natural products, thereby offering a more convergent and efficient synthetic strategy. The development of methodologies that incorporate this compound and its derivatives into the total synthesis of such complex targets remains an active area of research.

Methodologies for Polyether Marine Natural Products

The synthesis of marine polycyclic polyethers, a class of natural products known for their complex structures and potent biological activities, often involves intricate cascade reactions to construct the characteristic fused ether rings. An analog of this compound, N-(phenylseleno)phthalimide, has been instrumental in strategies aimed at synthesizing these challenging molecules, such as hemibrevetoxin B.

In the total synthesis of hemibrevetoxin B, an epoxide-opening cascade reaction is a key step for the formation of the fused bicyclic ether core. nih.govnih.gov This strategy utilizes N-(phenylseleno)phthalimide to initiate the cyclization. The process begins with the activation of a Z-alkene within the substrate by the electrophilic selenium reagent, leading to the formation of a selenonium ion intermediate. nih.gov This intermediate then sets the stage for the nucleophilic attack by a nearby epoxide oxygen. The subsequent endo cyclization onto the resulting epoxonium intermediate is directed by a strategically placed methyl group, ultimately forming the trans-fused BC ring system of the natural product. nih.gov This methodology demonstrates the utility of this compound analogs as effective electrophiles for initiating complex cascade reactions that rapidly build molecular complexity. nih.govnih.gov

Enabling Asymmetric Synthesis

This compound is a key electrophilic sulfur source in various organocatalytic asymmetric reactions, enabling the stereocontrolled introduction of a phenylthio group to create chiral centers.

The 3,3-disubstituted oxindole scaffold is a prevalent motif in many natural products and pharmaceuticals. The catalytic asymmetric sulfenylation of 3-substituted oxindoles using this compound provides an efficient route to optically active 3-phenylthiooxindoles, which are valuable chiral building blocks.

One effective method employs a cooperative catalysis system involving a chiral N,N′-dioxide–Sc(OTf)₃ complex and a Brønsted base. figshare.com This system facilitates the reaction between unprotected 3-substituted oxindoles and this compound under mild conditions, affording a wide range of products in excellent yields and with high enantioselectivities. figshare.com Another approach utilizes quinidine, a Cinchona alkaloid, as an organocatalyst for the sulfenylation of 3-aryloxindoles with N-(arylsulfenyl)phthalimides, achieving enantiomeric excesses (ee) up to 99%. nih.gov The steric properties of the N-protecting group on the oxindole substrate were found to influence the enantioselectivity, with larger groups leading to a decrease in ee. nih.gov

| Catalytic System | Sulfur Source | Substrate | Key Features | Achieved Enantioselectivity (ee) |

|---|---|---|---|---|

| Chiral N,N′-dioxide–Sc(OTf)₃ complex / Brønsted base | This compound | Unprotected 3-substituted oxindoles | Cooperative catalysis, mild conditions | Excellent |

| Quinidine (organocatalyst) | N-(Arylsulfenyl)phthalimides | 3-Aryloxindoles | Organocatalytic, high efficiency | Up to 99% |

Optically active α-sulfenylated β-keto phosphonates are valuable synthetic intermediates. The direct asymmetric α-sulfenylation of β-keto phosphonates has been successfully achieved using this compound as the electrophilic sulfur reagent. This transformation is effectively catalyzed by α,α-diaryl-ʟ-prolinols, which act as organocatalysts. nih.gov The reaction proceeds under mild conditions to afford the desired products in good yields and with excellent enantioselectivities, reaching up to 92% ee. nih.govresearchgate.net This method provides a reliable pathway to chiral phosphonates that can be further elaborated into more complex molecules. researchgate.net

| Catalyst | Sulfur Source | Substrate | Yield | Enantioselectivity (ee) |

|---|---|---|---|---|

| α,α-Diaryl-ʟ-prolinols | N-(Arylthio)phthalimides | β-Keto phosphonates | Good (up to 92%) | Excellent (up to 92%) |

Protection Group Chemistry (via N-(phenylselenomethyl)phthalimide analogs)

In multi-step synthesis, the protection of reactive functional groups is a fundamental strategy. The phthalimide group is a well-established protecting group for primary amines. An analog, N-(phenylselenomethyl)phthalimide, has been developed as a novel reagent for the mild protection of alcohols. researchgate.net

This methodology involves the conversion of alcohols into O-phthalimidomethyl (Pim) ethers. The protection step is achieved through a mild activation of N-(phenylselenomethyl)phthalimide with an iodonium ion in the presence of the alcohol. researchgate.net This process forms the corresponding Pim-ether, effectively masking the hydroxyl group. The deprotection is equally efficient and mild, involving the simple cleavage of the phthalimido group with ethylenediamine to regenerate the free alcohol. researchgate.net This approach provides an effective and valuable method for alcohol protection in the synthetic chemist's toolkit. researchgate.net

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques

Spectroscopic methods are fundamental for the molecular characterization of N-(Phenylthio)phthalimide, providing insights into its atomic connectivity and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. amasya.edu.tr Both ¹H and ¹³C NMR spectra offer distinct information about the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The aromatic protons of the phthalimide (B116566) and phenylthio groups appear as complex multiplets in the downfield region, typically between 7.0 and 8.0 ppm, due to their deshielded nature. rsc.orgchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbons of the phthalimide group are characteristically found at the most downfield positions. The aromatic carbons from both the phthalimide and phenyl rings resonate in the approximate range of 120 to 140 ppm. nih.govresearchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound Note: Spectral data can vary based on the solvent and instrument frequency.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 - 7.95 | Multiplet | 4H | Phthalimide aromatic protons |

| ~7.30 - 7.60 | Multiplet | 5H | Phenylthio aromatic protons |

Table 2: Representative ¹³C NMR Spectral Data for this compound Note: Spectral data can vary based on the solvent and instrument frequency.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carbonyl carbons (C=O) |

| ~134 | Phthalimide aromatic carbons (quaternary) |

| ~132 | Phthalimide aromatic carbons (CH) |

| ~129 - 135 | Phenylthio aromatic carbons (CH and quaternary) |

| ~124 | Phthalimide aromatic carbons (CH) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. amasya.edu.tr The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. researchgate.net

Key absorptions include:

C=O Stretching: Strong absorption bands characteristic of the imide carbonyl groups are observed in the region of 1700-1780 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the imide ring can be observed.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium-Weak | Aromatic C-H Stretch |

| ~1710 - 1775 | Strong | Asymmetric & Symmetric C=O Stretch (Imide) |

| ~1470 - 1600 | Medium-Weak | Aromatic C=C Stretch |

| ~1380 | Strong | C-N Stretch |

| ~715 | Strong | Aromatic C-H Bend (Ortho-disubstituted) |

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence.

Gas Chromatography (GC and GC-MS)

Gas Chromatography (GC) is a valuable technique for analyzing the purity of thermally stable and volatile compounds. For N-substituted phthalimides, GC can be used to determine purity and monitor reaction progress. researchgate.nettcichemicals.comtcichemicals.com When coupled with a Mass Spectrometer (GC-MS), it allows for both separation and identification of the compound and any potential impurities or byproducts based on their mass-to-charge ratio and fragmentation patterns. The analysis of related N-substituted phthalimides by GC-MS has been well-documented, demonstrating the utility of this method for the structural confirmation of the eluted compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. shimadzu-webapp.eunih.gov This technique is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally labile, which can be a concern for some complex organic molecules. LC-MS can be used for the analysis and identification of N-substituted phthalimide derivatives and their metabolites in various matrices. researchgate.netresearchgate.net The high sensitivity and selectivity of LC-MS, especially with tandem mass spectrometry (MS/MS), enable the reliable identification and quantification of the target compound even in complex mixtures. shimadzu-webapp.eu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. calpaclab.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable column and mobile phase, a sharp peak corresponding to this compound can be obtained, and its area can be used to calculate the purity of the sample. Reverse-phase HPLC methods are commonly employed for N-substituted phthalimides. sielc.com The method can be validated to ensure selectivity, precision, and accuracy for quality control purposes. ptfarm.pl

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a fundamental technique for the qualitative monitoring of reactions involving this compound and for assessing the purity of the final product. bac-lac.gc.caeijppr.com In synthetic procedures, TLC is used to track the consumption of starting materials and the formation of the desired compound. plos.org The separation on a TLC plate, typically silica (B1680970) gel, depends on the polarity of the compound and the composition of the mobile phase. 182.160.97libretexts.org

The progress of the separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net Visualization of the spots on the TLC plate is often achieved using UV light, as the phthalimide moiety is UV-active. bac-lac.gc.ca Additionally, developing agents such as iodine vapor or aqueous potassium permanganate (B83412) can be used. bac-lac.gc.ca While TLC is widely mentioned for monitoring the synthesis of phthalimide derivatives, specific Rf values are highly dependent on the exact conditions (e.g., solvent system, plate type, temperature). eijppr.complos.org Detailed, standardized Rf values for this compound in various solvent systems are not extensively documented in dedicated studies.

| Parameter | Description | Typical Application |

| Stationary Phase | Typically silica gel 60 F254 pre-coated plates. bac-lac.gc.ca | Provides a polar surface for separation based on compound polarity. 182.160.97 |

| Mobile Phase | A mixture of organic solvents, with polarity adjusted to achieve optimal separation. | Elutes the compounds up the plate; the choice of solvent is critical for resolution. libretexts.org |

| Visualization | UV light (254 nm), iodine vapor, potassium permanganate stain. bac-lac.gc.caictsl.net | Allows for the detection of the compound spots on the TLC plate. |

| Rf Value | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. ictsl.net | Used to identify compounds and assess purity when compared to a standard. |

Crystallographic Analysis

X-ray Single-Crystal Diffraction for Structural Determination

A study successfully synthesized and characterized this compound using this method, providing crucial structural insights. amasya.edu.tr The analysis revealed that the compound crystallizes in the triclinic space group P-1. amasya.edu.tr A key structural feature is the non-planar arrangement of the molecule; the dihedral angle between the phthalimide and the phenyl ring systems was determined to be 77.41(8)°. amasya.edu.tr The crystal structure is further stabilized by intermolecular π-π and C-H···π interactions. amasya.edu.tr

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₉NO₂S | amasya.edu.tr |

| Formula Weight | 255.29 | scbt.com |

| Crystal System | Triclinic | amasya.edu.tr |

| Space Group | P-1 | amasya.edu.tr |

| Z | 2 | amasya.edu.tr |

| Dihedral Angle (Phthalimide/Phenyl) | 77.41(8)° | amasya.edu.tr |

| Intermolecular Interactions | π-π stacking, C-H···π interactions | amasya.edu.tr |

Electrochemical and Other Analytical Techniques

Cyclic Voltammetry

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical compounds. While the electrochemical behavior of related N-oxyl species like phthalimide N-oxyl (PINO) has been extensively studied to understand their role in electrocatalytic reactions, specific cyclic voltammetry data for this compound are not prominently featured in the surveyed literature. nih.gov

Studies on structurally analogous compounds, such as N-(arylsulfonyl)phthalimides, have shown that the phthalimide group can undergo reduction, leading to the formation of a radical anion and subsequent dissociation of the N-S bond. researchgate.net It is plausible that this compound could exhibit similar reductive behavior, where the initial electron transfer occurs into the phthalimide moiety. However, without direct experimental studies, the precise redox potentials and the reversibility of such processes for this compound remain undetermined.

UV-Visible and Fluorescence Spectroscopy for Interaction Studies

UV-Visible and fluorescence spectroscopy are essential tools for investigating the electronic properties of molecules and their interactions with other species. The phthalimide core itself is a well-known chromophore that absorbs in the UV region. photochemcad.com The introduction of the phenylthio group is expected to modify the electronic transitions and thus the absorption spectrum.

While general UV-Vis absorption data for the basic phthalimide structure are available, specific studies detailing the absorption maxima (λmax) of this compound are scarce in the reviewed literature. photochemcad.com Research on other phthalimide derivatives shows that substitution on the phthalimide ring can significantly alter the photophysical properties, including enhancing fluorescence through intramolecular charge-transfer (ICT) states. rsc.org

Fluorescence spectroscopy, particularly the study of fluorescence quenching, is a common method to investigate the interaction between a fluorescent molecule and other substances, such as proteins or metal ions. mdpi.com Phthalimide derivatives have been explored for such interaction studies. rsc.org However, specific studies employing this compound in UV-Visible or fluorescence-based interaction analyses are not readily found in the examined scientific literature.

Broader Research Implications and Future Directions

Advancements in C-S Bond Formation Chemistry

N-(Phenylthio)phthalimide has emerged as a highly effective electrophilic sulfenylating agent, contributing significantly to the field of carbon-sulfur (C–S) bond formation. nih.govresearchgate.net C-S bonds are integral to a vast number of pharmaceutical and biological compounds, making the development of efficient methods for their synthesis a critical area of research. rsc.orgbac-lac.gc.ca Traditionally, reagents like foul-smelling thiols or unstable sulfenyl halides were common, but this compound offers a safer, more stable, and readily accessible alternative. nih.gov

As a mild sulfenylating reagent, it facilitates a variety of transformations. enamine-genez.comchemicalbook.com Its utility is demonstrated in its reactions with different nucleophiles to form key chemical structures. For instance, it reacts with indoles in the presence of a Lewis acid like MgBr₂ to produce 3-thioindoles. nih.gov It is also effective in the sulfenylation of ketoximes and secondary nitro compounds. nih.gov Research has shown that this compound can be used in palladium-catalyzed C-H bond functionalization, showcasing its versatility in modern synthetic methodologies that prioritize atom economy. nih.govrsc.org These advancements provide more efficient and sustainable routes to complex sulfur-containing molecules. nih.govrsc.orgrsc.org

Table 1: Selected C-S Bond Formation Reactions Using this compound

| Nucleophile/Substrate | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Indoles | MgBr₂ (Lewis acid) | 3-Thioindoles | nih.gov |

| Activated Carbonyl Compounds | Base | Bis-sulfenylated products | enamine-genez.com |

| Ketoximes | Not specified | N-Arenesulfenyl ketimines | nih.gov |

| Aryl compounds with directing group | Pd(OAc)₂ / Acetic Acid | Thiolated aryl compounds | nih.gov |

| Sodium sulfinates | Sc(OTf)₃ (Lewis acid) | Thiosulfonates | nih.gov |

Emerging Roles in Chemical Biology Research